molecular formula C13H20ClNO B1471548 (tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine hydrochloride CAS No. 1864060-06-9

(tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine hydrochloride

Cat. No.: B1471548
CAS No.: 1864060-06-9
M. Wt: 241.76 g/mol
InChI Key: WRYYUUILOKWLNR-UHFFFAOYSA-N
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Description

“(tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO . It is a solid substance . This compound is used in scientific research and has diverse applications.


Synthesis Analysis

The synthesis of similar compounds involves the use of lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF). The ester is added dropwise to the solution at 0°C. The mixture is stirred until the alcohol is completely formed, as indicated by TLC analysis .


Molecular Structure Analysis

The molecular weight of “this compound” is 241.76 g/mol. The InChI string is 1S/C8H17NO2/c1-9-6-8(7-10)2-4-11-5-3-8/h9-10H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.

Scientific Research Applications

Organocatalysis in Heterocyclic Compound Synthesis

Recent advances in the field of organocatalysis for the synthesis of heterocyclic compounds, including tetrahydrobenzo[b]pyrans, highlight the importance of developing new strategies for the construction of heterocyclic scaffolds. The use of organocatalysts has been shown to facilitate the synthesis of these compounds through three-component cyclocondensation reactions, employing green solvent media such as water and water-ethanol systems. This approach underscores the principles of green chemistry, emphasizing the development of less toxic reagents and the recyclability of catalysts, which is of particular interest to organic chemists and pharmacologists due to the biological relevance and pharmacological potential of heterocyclic compounds (Kiyani, 2018).

Importance of Hybrid Catalysts

The synthesis of pyrano[2,3-d]pyrimidine scaffolds, another class of heterocyclic compounds, has been significantly advanced through the use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These catalysts have been employed in one-pot multicomponent reactions, demonstrating the versatility and efficiency of hybrid catalytic systems in synthesizing complex heterocyclic structures. The application of such catalysts is crucial for the pharmaceutical industry, as these scaffolds are key precursors for medicinal compounds due to their bioavailability and broad synthetic applications (Parmar, Vala, & Patel, 2023).

Polynuclear Complexes and Heterocyclic Frameworks

Research on the structural features of coordination compounds based on heterocyclic frameworks, such as pyridylazoles, has revealed the potential for self-assembly into polynuclear complexes. These studies provide insights into the symmetric architectures achievable through specific metal:ligand ratios, offering new avenues for the design and synthesis of heterocyclic compounds with complex and highly ordered structures (Gusev, Shulgin, & Kiskin, 2019).

Properties

IUPAC Name

(3-methylphenyl)-(oxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-3-2-4-12(9-10)13(14)11-5-7-15-8-6-11;/h2-4,9,11,13H,5-8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYYUUILOKWLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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